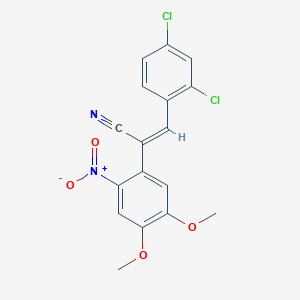
(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dichlorophenyl Intermediate: Starting with a suitable dichlorobenzene derivative, various substitution reactions can introduce the desired functional groups.
Coupling with Dimethoxy-Nitrophenyl Intermediate: The intermediate is then coupled with a dimethoxy-nitrophenyl compound through a reaction such as a Suzuki coupling or a Heck reaction.
Formation of the Propenenitrile Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted aromatic compounds
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)-2-propenenitrile
- (2Z)-3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)-2-propenenitrile
- (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxyphenyl)-2-propenenitrile
Uniqueness
The presence of both dichlorophenyl and dimethoxy-nitrophenyl groups in (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile makes it unique compared to similar compounds
Properties
Molecular Formula |
C17H12Cl2N2O4 |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-24-16-7-13(15(21(22)23)8-17(16)25-2)11(9-20)5-10-3-4-12(18)6-14(10)19/h3-8H,1-2H3/b11-5+ |
InChI Key |
LSVGTCZWQYTFNB-VZUCSPMQSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


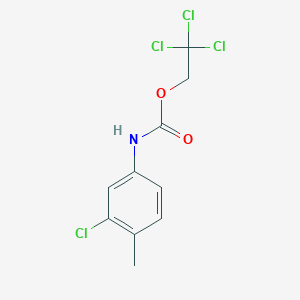
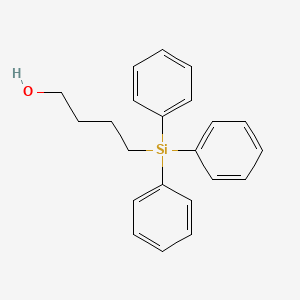
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
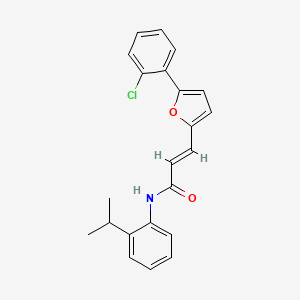

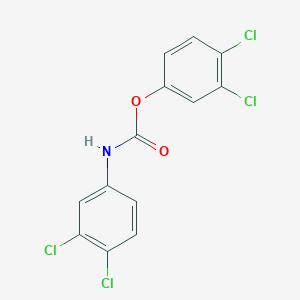
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)
![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)


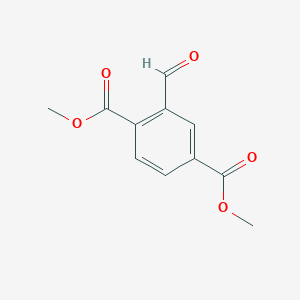

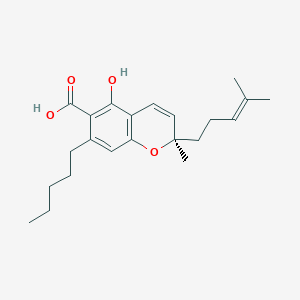
![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)
